molecular formula C14H8BrCl B8701401 3-Bromo-6-chlorophenanthrene

3-Bromo-6-chlorophenanthrene

Cat. No.: B8701401
M. Wt: 291.57 g/mol
InChI Key: DJOHXCUADXQGGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-6-chlorophenanthrene (CAS 892550-44-6) is a high-purity, polycyclic aromatic hydrocarbon (PAH) derivative characterized by its molecular formula of C₁₄H₈BrCl and a molecular weight of 291.57 g/mol . This compound is a valuable synthetic building block in organic chemistry and materials science research. Its core structure, featuring both bromo and chloro substituents on the phenanthrene backbone, makes it a versatile intermediate for cross-coupling reactions, such as Suzuki or Heck reactions, and for the construction of more complex molecular architectures. Researchers utilize this and similar halogenated phenanthrenes in the development of organic semiconductors, luminescent materials, and pharmaceutical candidates . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) and hazard statements (H302, H315, H319, H335) for safe handling procedures .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H8BrCl

Molecular Weight

291.57 g/mol

IUPAC Name

3-bromo-6-chlorophenanthrene

InChI

InChI=1S/C14H8BrCl/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)13(9)7-11/h1-8H

InChI Key

DJOHXCUADXQGGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Cl

Origin of Product

United States

Reactivity and Mechanistic Investigations of 3 Bromo 6 Chlorophenanthrene Derivatives

Halogen Reactivity and Transformation Pathways

The differential reactivity of the bromine and chlorine substituents on the phenanthrene (B1679779) core is a key aspect of the chemistry of 3-Bromo-6-chlorophenanthrene. This difference allows for selective transformations, providing routes to a diverse range of derivatives.

Nucleophilic Aromatic Substitution and Halogen Exchange Reactions (e.g., Finkelstein)

Nucleophilic aromatic substitution (SNAr) reactions on aryl halides are generally challenging but can be facilitated by the presence of activating groups or through catalysis. libretexts.orglibretexts.orgmasterorganicchemistry.com In the context of dihalogenated phenanthrenes, the relative reactivity of the C-Br and C-Cl bonds towards nucleophiles is a critical consideration. Generally, the C-Br bond is more labile than the C-Cl bond, making it more susceptible to nucleophilic attack.

The Finkelstein reaction, a classic halogen exchange process, is an SN2 reaction involving the exchange of one halogen for another. wikipedia.orgbyjus.com While traditionally applied to alkyl halides, aromatic versions of the Finkelstein reaction have been developed, often requiring catalysis by copper(I) salts in combination with ligands like diamines. wikipedia.orgscispace.com For this compound, a selective Finkelstein-type reaction could potentially be employed to replace the bromine atom with iodine by treatment with sodium iodide in the presence of a suitable catalyst. researchgate.net The success of such a reaction depends on factors like the choice of catalyst, solvent, and reaction temperature. wikipedia.orgresearchgate.net The lower reactivity of the chlorine atom would likely leave it intact under conditions optimized for bromine substitution.

The introduction of fluorine into aromatic systems via halogen exchange (Halex) reactions is another important transformation. researchgate.netgoogle.com These reactions typically require a fluoride (B91410) source, such as potassium fluoride, and are often carried out in polar aprotic solvents at elevated temperatures. google.com Catalysts like phase-transfer catalysts can be employed to enhance the reaction efficiency. researchgate.net Applying this to this compound would likely result in the preferential replacement of the bromine atom.

Reaction Type Reagents and Conditions Expected Selectivity Reference
Aromatic Finkelstein ReactionNaI, CuI (cat.), diamine ligandPreferential substitution of Bromine wikipedia.orgscispace.comresearchgate.net
Halogen Exchange (Fluorination)KF, polar aprotic solvent, heat, phase-transfer catalystPreferential substitution of Bromine researchgate.netgoogle.com

Reductive Dehalogenation Processes

Reductive dehalogenation offers a method for the selective removal of halogen atoms. The choice of reducing agent and reaction conditions can allow for the differential reduction of C-Br and C-Cl bonds. Catalytic hydrogenation using catalysts like Raney nickel or platinum on carbon can lead to dehalogenation, although controlling selectivity between different halogens can be challenging. scribd.com For instance, the reduction of halonitro compounds with Raney nickel can result in significant dehalogenation. scribd.com

Chemical reducing agents can also be employed. For example, studies on the reductive dehalogenation of various polyhalogenated compounds have shown that reactivity often correlates with the reduction potential of the C-X bond, with C-Br bonds being more easily reduced than C-Cl bonds. usgs.gov This suggests that treatment of this compound with a mild reducing agent could selectively cleave the C-Br bond, yielding 3-chlorophenanthrene.

Elimination Reactions and Investigation of Benzyne (B1209423) Intermediates

The treatment of aryl halides with strong bases can lead to the formation of highly reactive benzyne (or aryne) intermediates through an elimination-addition mechanism. libretexts.orgnih.govelectronicsandbooks.com In the case of this compound, the use of a strong base like lithium diisopropylamide (LDA) or sodium amide could potentially lead to the formation of a phenanthryne intermediate. nih.govelectronicsandbooks.com The regioselectivity of this elimination would depend on the relative acidities of the protons ortho to the halogen atoms.

The resulting aryne is a powerful electrophile and can be trapped by various nucleophiles present in the reaction mixture. nih.govnih.gov This provides a pathway to a variety of substituted phenanthrene derivatives that may not be accessible through other synthetic routes. The reaction of the aryne intermediate with nucleophiles can sometimes lead to the formation of rearranged products, a phenomenon known as cine-substitution. libretexts.org The specific outcome of such reactions would depend on the nature of the base, the solvent, and the nucleophile employed. nih.govelectronicsandbooks.com

Functional Group Transformations and Derivatization

Beyond the reactivity of the halogen atoms, the phenanthrene core of this compound allows for a range of functional group transformations, particularly after oxidation to the corresponding phenanthrenequinone (B147406).

Carbonyl Group Chemistry in Phenanthrenequinones

Oxidation of this compound can yield 3-Bromo-6-chloro-phenanthrene-9,10-dione. uni-muenchen.deresearchgate.netacs.org This phenanthrenequinone is a versatile intermediate for further synthetic modifications. researchgate.net The two carbonyl groups at the 9 and 10 positions are reactive towards a variety of reagents.

A notable reaction of phenanthrenequinones is their condensation with ammonium (B1175870) acetate (B1210297), which can lead to the formation of phenanthro[9,10-d]imidazole derivatives. acs.org This reaction provides a route to complex heterocyclic systems. The reactivity of the carbonyl groups allows for the synthesis of a wide array of derivatives with potential applications in materials science and medicinal chemistry.

Starting Material Reagents Product Type Reference
3-Bromo-6-chloro-phenanthrene-9,10-dioneAmmonium AcetatePhenanthro[9,10-d]imidazole derivative acs.org

Selective Functionalization at Aromatic Positions (e.g., 9,10 positions)

While the 9,10-positions are readily converted to a dione (B5365651), selective functionalization at these positions on the phenanthrene core itself can be achieved through various methods. For phenanthrene derivatives, electrophilic substitution reactions often occur at the 9- and 10-positions due to the electronic nature of the polycyclic aromatic system. However, the presence of the deactivating halogen substituents in this compound would influence the regioselectivity of such reactions.

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic compounds. uni-muenchen.de This technique involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, followed by quenching with an electrophile. uni-muenchen.de While this compound itself lacks a classical DMG, its derivatives could be designed to incorporate such groups, allowing for precise functionalization at specific sites.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable for forming new carbon-carbon bonds at specific positions. researchgate.net For instance, if one of the halogen atoms in this compound were converted to a boronic acid or ester, this group could then be coupled with various aryl or vinyl halides to introduce new substituents selectively.

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for phenanthrene derivatives involves a synergistic approach, combining experimental studies to trap or observe intermediates and computational modeling to map out energetic pathways and transition states.

Experimental Mechanistic Studies (e.g., control experiments, intermediate isolation)

Experimental investigations are fundamental to substantiating proposed reaction mechanisms. Techniques such as control experiments and the isolation of reaction intermediates provide tangible evidence of the reaction pathway.

In the synthesis of complex phenanthrene structures, control experiments are essential to understand the role of various reagents and conditions. For instance, in palladium-catalyzed reactions for the synthesis of tetrasubstituted olefins from alkenyl halides, control experiments have demonstrated the necessity of the palladium catalyst, a phosphine (B1218219) ligand, and a norbornene derivative for the reaction to proceed. nih.gov The absence of any of these components resulted in no formation of the desired product, confirming their critical role in the catalytic cycle. nih.gov Such experiments are crucial for understanding the mechanism of cross-coupling reactions that could be applied to functionalize this compound.

The isolation of reaction intermediates offers direct insight into the reaction pathway. In an acid-triggered cascade cyclization of enyne-substituted biaryls to form phenanthrene-fused polycyclic products, researchers were able to isolate a key intermediate by conducting the reaction at a lower temperature (60 °C) than the standard conditions. rsc.org This isolated intermediate, upon being subjected to the standard reaction conditions, yielded the final product, thus confirming its place in the reaction sequence. rsc.org This approach could be hypothetically applied to reactions involving this compound derivatives to isolate and characterize transient species.

Radical trapping experiments are another powerful tool for mechanistic investigation, particularly in reactions suspected to involve radical pathways. In the synthesis of phenanthridines, the use of radical inhibitors has been employed to probe the involvement of single electron transfer (SET) processes. researchgate.net The suppression of product formation in the presence of a radical trap would strongly suggest a radical-mediated mechanism.

Furthermore, studies on the heterogeneous phototransformation of chlorinated and brominated PAHs have shown that the transformation rates are influenced by the nature of the halogen, with brominated PAHs transforming faster than chlorinated ones. copernicus.org These experiments, which analyze product formation under controlled conditions of light, humidity, and oxidants, suggest a mechanism often involving dehalogenation followed by oxidation. copernicus.org Such findings are directly relevant to predicting the environmental fate and reactivity of this compound.

A plausible mechanism for the formation of 9,10-dihydrophenanthrene-2,4-dicarbonitriles from the one-pot multi-component reaction of aldehydes, malononitrile, 1-tetralone, and ammonium acetate has been proposed based on the final isolated products and known chemical transformations. mdpi.com The proposed pathway involves a series of condensations and cyclizations, highlighting how complex phenanthrene cores can be assembled in a single pot. mdpi.com

Table 1: Control Experiments in the Synthesis of Phenanthrene Derivatives and Related Compounds

Reaction TypeMissing ComponentObservationImplicationReference
Alkenyl Catellani ReactionPalladium catalystNo product formationPalladium is essential for the catalytic cycle. nih.gov
Alkenyl Catellani ReactionPhosphine ligandNo product formationThe ligand is crucial for stabilizing the palladium center and facilitating the reaction. nih.gov
Alkenyl Catellani ReactionNorbornene derivativeNo product formationNorbornene is required for the formation of the key aryl-norbornyl-palladacycle intermediate. nih.gov
Acid-catalyzed CyclizationStandard conditions at 60°C instead of 100°CIsolation of intermediate productConfirms the structure of a key intermediate in the reaction pathway. rsc.org

Theoretical and Computational Mechanistic Investigations (e.g., transition state analysis)

Theoretical and computational chemistry provides a powerful lens to investigate reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimental means alone. Density Functional Theory (DFT) is a commonly employed method for studying the electronic structure, reactivity, and reaction pathways of PAHs and their derivatives. nih.gov

Computational studies on halogenated phenanthrenes have shown that the introduction of halogen atoms (F, Cl, Br) alters the electronic properties of the molecule. Specifically, halogenation can reduce the HOMO-LUMO gap, which is an indicator of kinetic stability and reactivity. koyauniversity.orgresearchgate.net For instance, bromine substitution has been shown to decrease the HOMO-LUMO gap more significantly than chlorine or fluorine, suggesting a higher reactivity for bromo-substituted phenanthrenes. koyauniversity.org This has direct implications for the reactivity of this compound, where the bromine atom is expected to be a more reactive site in certain reactions.

Transition state analysis is a key component of computational mechanistic studies. By calculating the energies and geometries of transition states, chemists can determine the activation barriers for different reaction pathways and predict the most likely mechanism. For example, in the formation of phenanthrene from the reaction of a phenyl radical with phenylacetylene, computational studies have mapped out the potential energy surface, identifying the transition states and intermediates. osti.gov These studies revealed that the preferred pathway involves the formation of 2-ethynylbiphenyl followed by a hydrogen-assisted isomerization to phenanthrene, with all pertinent transition states being energetically accessible. osti.govosti.gov

DFT calculations have also been used to elucidate the selectivity in the synthesis of phenanthrenes and dihydrophenanthrenes from the reaction of benzynes with allenes. The calculations revealed that different migratory routes of an aromatic C-H bond, proceeding through distinct transition states, are responsible for the observed product selectivity. sci-hub.se The computed free-energy barriers for the formation of intermediates and the subsequent intramolecular hydrogen transfer validated the proposed reaction mechanism. sci-hub.se

In the context of atmospheric chemistry, theoretical studies have investigated the oxidation mechanisms of PAHs initiated by radicals such as •OH. nih.govmdpi.com These calculations can predict the most likely sites of radical attack and map the subsequent reaction steps, including ring-opening and the formation of various oxygenated products like dibenzofuran. mdpi.com For phenanthrene, it was calculated that the addition of an •OH radical to the C8a position, followed by ring-opening, is a key step in its transformation. mdpi.com Such computational models are invaluable for predicting the transformation products and environmental impact of halogenated PAHs like this compound.

Table 2: Computational Data for Halogenated Phenanthrene Derivatives

CompoundHOMO-LUMO Gap Reduction (eV)Calculated Absorption Peak (nm)Reference
Phenanthrene-F0.0100305.3 koyauniversity.orgresearchgate.net
Phenanthrene-Cl0.0064295.1 koyauniversity.orgresearchgate.net
Phenanthrene-Br0.2438307.2 koyauniversity.orgresearchgate.net
Pure PhenanthreneN/A293.0 koyauniversity.orgresearchgate.net

These computational insights, combined with experimental findings, provide a comprehensive understanding of the factors governing the reactivity and mechanistic pathways of phenanthrene derivatives. While direct studies on this compound are limited, the principles derived from its analogues offer a solid foundation for predicting its chemical behavior.

Advanced Spectroscopic Characterization and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 3-Bromo-6-chlorophenanthrene. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

High-resolution ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of each nucleus. For this compound, the aromatic region of the ¹H NMR spectrum is expected to display a complex set of signals corresponding to the eight distinct protons on the phenanthrene (B1679779) core. The chemical shifts are influenced by the electron-withdrawing and anisotropic effects of the bromine and chlorine substituents, leading to a downfield shift for protons in their vicinity. The multiplicity, or splitting pattern, of each signal arises from spin-spin coupling with neighboring protons, revealing their connectivity.

Similarly, the ¹³C NMR spectrum would show 14 distinct signals, corresponding to the 14 carbon atoms of the substituted phenanthrene skeleton. The carbons directly bonded to the electronegative halogen atoms (C-3 and C-6) would be significantly deshielded and appear at a lower field. The assignments for both ¹H and ¹³C spectra are typically confirmed using more advanced 2D NMR techniques.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on general principles of NMR spectroscopy for substituted phenanthrenes, as specific experimental data for this compound is not extensively published.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (ppm)
1~8.5 - 8.7d~128.0
2~7.6 - 7.8d~127.5
3--~122.0 (C-Br)
4~8.4 - 8.6s~130.0
5~8.3 - 8.5s~125.0
6--~131.0 (C-Cl)
7~7.7 - 7.9d~128.5
8~8.6 - 8.8d~129.0
9~7.8 - 8.0d~123.0
10~7.9 - 8.1d~123.5
4a--~131.5
4b--~132.0
8a--~130.5
10a--~129.5

To definitively assign the complex NMR signals of this compound, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. Cross-peaks in the COSY spectrum would confirm the connectivity of protons within each aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of protonated carbons.

Vibrational and Electronic Spectroscopy for Advanced Studies

Vibrational and electronic spectroscopy techniques probe the functional groups and conjugated π-electron system of this compound, providing data on its optical and electronic characteristics.

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule's functional groups. For this compound, the FT-IR spectrum is expected to show characteristic absorption bands.

Table 2: Expected FT-IR Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Description
Aromatic C-H Stretch3100 - 3000Stretching of C-H bonds on the aromatic rings.
Aromatic C=C Stretch1600 - 1450Ring stretching vibrations within the phenanthrene core.
C-H In-Plane Bend1300 - 1000Bending of aromatic C-H bonds within the plane of the ring.
C-H Out-of-Plane Bend900 - 675Bending of aromatic C-H bonds out of the plane of the ring; highly characteristic of the substitution pattern.
C-Cl Stretch800 - 700Stretching vibration of the carbon-chlorine bond.
C-Br Stretch650 - 550Stretching vibration of the carbon-bromine bond.

UV-Visible spectroscopy examines the electronic transitions within a molecule, particularly those involving the π-electrons in conjugated systems. The phenanthrene core is a chromophore that absorbs UV light, leading to π→π* transitions. The absorption spectrum of phenanthrene derivatives typically displays several intense bands. The presence of bromine and chlorine atoms (auxochromes) is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima compared to unsubstituted phenanthrene, due to their electronic effects on the aromatic system.

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. Many polycyclic aromatic hydrocarbons, including phenanthrene, are known to be fluorescent. Upon excitation with UV light, this compound would be expected to exhibit emission at a longer wavelength than its absorption. However, the presence of heavy atoms like bromine and chlorine can significantly influence the emission properties through the "heavy-atom effect." This effect enhances intersystem crossing from the excited singlet state to the triplet state, which can lead to a decrease in fluorescence intensity (quenching) and the potential for phosphorescence.

X-ray Crystallography for Solid-State Structural Analysis

While the specific crystal structure of this compound is not publicly available, analysis of a closely related compound, 3,6-dibromophenanthrene (B169145), provides valuable insight into the expected solid-state structure. researchgate.net The phenanthrene core is a planar aromatic system, and the substitution with halogen atoms can influence the packing of the molecules in the crystal lattice. In the case of 3,6-dibromophenanthrene, the molecule is approximately planar. researchgate.net The crystal structure is characterized by a combination of columnar stacking and a herringbone-like arrangement. researchgate.net

Table 2: Illustrative Crystallographic Data for an Analogous Compound (3,6-Dibromophenanthrene) researchgate.net

Parameter Value
Chemical Formula C₁₄H₈Br₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.339 (3)
b (Å) 4.9698 (12)
c (Å) 22.185 (6)
β (°) 100.864 (10)
Volume (ų) 1119.5 (5)

This data is for 3,6-dibromophenanthrene and is presented for illustrative purposes to indicate the type of information obtained from an X-ray crystallographic analysis.

Advanced Chromatographic Techniques for Separation and Analysis of Reaction Mixtures

The synthesis of substituted phenanthrenes can often lead to the formation of isomeric products. Advanced chromatographic techniques are essential for the separation, identification, and quantification of these isomers in complex reaction mixtures.

Gas chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds. When coupled with mass spectrometry (MS), it allows for the identification of the separated components. For complex mixtures of isomers, which may have very similar boiling points and co-elute in a standard GC analysis, more advanced techniques are required.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity by performing a second stage of mass analysis on selected fragment ions. This can help to differentiate between isomers that may have similar primary mass spectra but exhibit different fragmentation pathways.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) provides a significant increase in separation power by using two different GC columns with different stationary phases. azom.comazom.com The effluent from the first column is sequentially trapped and then rapidly injected onto the second column. chemistry-matters.com This results in a two-dimensional chromatogram with greatly enhanced resolution, allowing for the separation of closely related isomers. azom.comleco.com This technique is particularly well-suited for the analysis of complex mixtures of halogenated compounds, such as brominated flame retardants and polychlorinated biphenyls. azom.comleco.com

In the context of this compound, a GCxGC-MS system would be highly effective in separating it from other bromochloro-phenanthrene isomers that might be present as impurities. The first dimension column could be a non-polar phase, separating compounds based on their boiling points, while the second dimension column could be a more polar phase, providing separation based on polarity and shape. This would allow for the accurate quantification of the target compound even in the presence of a complex matrix.

Table 3: Illustrative Parameters for GCxGC Analysis of Halogenated Aromatic Compounds

Parameter Typical Setting
First Dimension Column Non-polar (e.g., 5% phenyl polysiloxane)
Second Dimension Column Mid-polar to polar (e.g., 50% phenyl polysiloxane)
Modulation Period 2-8 seconds

| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) or Quadrupole MS |

This table provides general parameters for the GCxGC analysis of halogenated aromatic compounds and would be optimized for the specific analysis of this compound and its isomers.

Computational and Theoretical Chemistry Studies of Halogenated Phenanthrenes

Electronic Structure and Molecular Orbital Analysis

The introduction of bromine and chlorine atoms into the phenanthrene (B1679779) structure induces significant changes in its electronic properties. These changes are primarily governed by the high electronegativity and the presence of lone pair electrons on the halogen substituents, which interact with the π-electron system of the aromatic rings.

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that influences a molecule's electronic properties and reactivity. wikipedia.org Halogenation is a proven strategy for "engineering" or tuning this HOMO-LUMO gap. koyauniversity.org

Computational studies on mono-halogenated phenanthrenes reveal that the introduction of a halogen atom generally reduces the HOMO-LUMO gap compared to the parent phenanthrene molecule. koyauniversity.orgconsensus.app This reduction is attributed to the stabilization of the LUMO and, to a lesser extent, destabilization of the HOMO. The effect becomes more pronounced with heavier halogens. For instance, density functional theory (DFT) calculations show that bromine substitution causes a more significant reduction in the energy gap than chlorine or fluorine. consensus.app Specifically, halogenation has been shown to reduce the HOMO-LUMO gap by 0.0064 eV for chlorine and 0.2438 eV for bromine relative to unsubstituted phenanthrene. consensus.app

For a di-substituted compound like 3-Bromo-6-chlorophenanthrene, it is anticipated that this effect would be amplified. The combined electron-withdrawing nature of both a bromine and a chlorine atom would likely lead to a further lowering of the LUMO energy level, resulting in a smaller HOMO-LUMO gap than in either of the mono-substituted counterparts. This tuning of the energy gap is fundamental for developing novel materials for organic electronics. consensus.app

Table 1: Calculated HOMO-LUMO Gap Reduction in Halogenated Phenanthrenes

Compound HOMO-LUMO Gap Reduction (eV)
Phenanthrene-F 0.0100
Phenanthrene-Cl 0.0064
Phenanthrene-Br 0.2438

Data sourced from computational studies on mono-halogenated phenanthrenes. consensus.app

The substitution of hydrogen with electronegative halogen atoms, such as in this compound, fundamentally alters the charge distribution across the molecule. consensus.app The bromine and chlorine atoms act as electron-withdrawing groups, pulling electron density from the phenanthrene π-system.

This redistribution of charge can be visualized using electrostatic potential (ESP) maps. For a molecule like this compound, these maps would show regions of negative electrostatic potential localized around the highly electronegative bromine and chlorine atoms. Conversely, the adjacent carbon atoms and other parts of the aromatic ring system would exhibit a more positive electrostatic potential. This polarization of the molecule is crucial as it influences intermolecular interactions and the molecule's reactivity towards electrophilic or nucleophilic attack.

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. researchgate.net In the context of halogenated phenanthrenes, NBO analysis provides insights into the electronic interactions between the halogen atoms and the aromatic core. consensus.app

Photophysical Properties Prediction and Simulation

Computational modeling is instrumental in predicting the photophysical behavior of molecules, including how they interact with light. For this compound, these simulations can forecast its absorption and emission characteristics as well as its potential for use in advanced optical applications.

Theoretical simulations, often using Time-Dependent Density Functional Theory (TD-DFT), can predict the ultraviolet-visible (UV-Vis) absorption spectra of halogenated phenanthrenes. nih.gov Studies on mono-halogenated phenanthrenes show that halogen substitution leads to a bathochromic shift (redshift) in the maximum absorption wavelength (λmax) compared to pure phenanthrene. consensus.app

This shift to longer wavelengths is a direct consequence of the narrowed HOMO-LUMO gap; a smaller energy gap requires lower energy (longer wavelength) light to excite an electron from the HOMO to the LUMO. consensus.app Computational models have shown the absorption peak for pure phenanthrene at 293.0 nm, shifting to 295.1 nm for phenanthrene-Cl and 307.2 nm for phenanthrene-Br. consensus.app For this compound, the presence of two different halogens is expected to induce a more significant redshift than for either of the single-halogen derivatives, suggesting its absorption spectrum will extend further into the near-UV region.

Table 2: Calculated Maximum Absorption Wavelength (λmax) of Halogenated Phenanthrenes

Compound λmax (nm)
Phenanthrene 293.0
Phenanthrene-Cl 295.1
Phenanthrene-F 305.3
Phenanthrene-Br 307.2

Data sourced from computational studies on mono-halogenated phenanthrenes. consensus.app

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. nih.gov The NLO response of a molecule is related to its ability to alter the properties of light, which is governed by its polarizability (α) and first hyperpolarizability (β). nih.gov

Computational studies suggest that halogenated phenanthrenes have potential as NLO materials. consensus.app The introduction of electron-withdrawing halogens onto the π-conjugated phenanthrene system creates an intramolecular charge-transfer character. This charge asymmetry enhances the molecular hyperpolarizability. For this compound, the distinct electronic influence of both bromine and chlorine at different positions on the aromatic core could lead to a significant NLO response. Theoretical calculations of the polarizability and hyperpolarizability tensors can quantify this potential, guiding the design of new phenanthrene-based molecules for NLO applications. nih.govresearchgate.net

Reactivity and Selectivity Predictions

Computational chemistry provides powerful tools for predicting how a molecule like this compound will behave in chemical reactions. By mapping out the energy landscapes of potential reaction pathways, researchers can identify the most likely products and the conditions needed to form them.

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule or a system of reacting molecules as a function of their geometry. Exploring the PES is crucial for understanding reaction mechanisms and stability. For polycyclic aromatic hydrocarbons (PAHs) like phenanthrene, PES analysis has been used to elucidate complex reaction pathways, such as their formation and isomerization. nih.govresearchgate.net

For a substituted phenanthrene such as this compound, the PES would be significantly influenced by the presence of the halogen atoms. The bromine and chlorine atoms are electron-withdrawing, which would alter the electron density distribution across the phenanthrene backbone. This, in turn, affects the stability of intermediates and the energy of transition states for reactions like electrophilic substitution. libretexts.org Computational studies on the hydrogen-assisted isomerization of phenanthrene, for instance, have identified various intermediates and the energy barriers separating them on the PES. nih.govresearchgate.net A similar analysis for this compound would be essential to predict its thermal stability and potential for rearrangement reactions. Potential energy maps can also illustrate how electron density varies in three dimensions, highlighting regions of high and low charge density that are susceptible to attack. consensus.app

Identifying the transition state (TS)—the highest energy point along a reaction coordinate—is key to calculating reaction rates and understanding reaction mechanisms. High-level quantum chemical computations are employed to locate and characterize the geometry and energy of these fleeting structures. nih.gov

For halogenated phenanthrenes, TS computations can predict the regioselectivity of reactions. For example, in electrophilic substitution, the positions of the bromine and chlorine atoms in this compound would direct incoming electrophiles to specific sites on the aromatic rings. Computational models can calculate the activation energies for substitution at all possible positions, with the lowest energy pathway indicating the most likely product. dntb.gov.ua Studies on the formation of phenanthrene and anthracene (B1667546) have utilized TS calculations to explain why one isomer is favored over another, showing that the rate-controlling transition state for one pathway is energetically lower than for a competing pathway. nih.gov Similar computations would be invaluable for predicting the products of nitration, halogenation, or Friedel-Crafts reactions on the this compound skeleton. researchgate.net

Advanced Computational Methodologies

Modern computational chemistry leverages a suite of sophisticated methods to probe the electronic structure and interactions within molecules at a quantum level. These techniques provide deep insights that complement and explain experimental observations.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. researchgate.net It is widely used to determine the optimized geometries, electronic properties, and vibrational frequencies of molecules. researchgate.net For halogenated phenanthrenes, DFT calculations show how halogen substitution impacts key electronic parameters. koyauniversity.orgkoyauniversity.org The B3LYP functional combined with a 6-31G(d,p) basis set is a common level of theory for such investigations. researchgate.net

Studies on mono-halogenated phenanthrenes reveal that halogenation generally reduces the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap and increases electronegativity compared to the parent phenanthrene. consensus.appkoyauniversity.org This suggests that this compound would be more reactive and a better electron acceptor than unsubstituted phenanthrene.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Electronegativity (eV)
Phenanthrene-5.7410-1.50394.23713.6371
Phenanthrene-F-5.7812-1.55414.22713.6677
Phenanthrene-Cl-5.8342-1.60364.23073.7189
Phenanthrene-Br-5.7893-1.79573.99333.8575

Table 1. Calculated electronic properties of phenanthrene and its mono-halogenated derivatives, based on data from computational studies. consensus.appkoyauniversity.orgkoyauniversity.org This data illustrates the general trends in how halogenation affects the electronic structure.

Time-Dependent DFT (TD-DFT) extends these methods to study electronically excited states, allowing for the simulation of UV-Vis absorption and emission spectra. nih.govrsc.org Computational studies show that halogenation causes a bathochromic (red) shift in the absorption peaks of phenanthrene. consensus.appkoyauniversity.org This indicates that this compound would likely absorb light at a longer wavelength than unsubstituted phenanthrene.

CompoundCalculated Absorption Peak (λmax, nm)
Phenanthrene293.0
Phenanthrene-F305.3
Phenanthrene-Cl295.1
Phenanthrene-Br307.2

Table 2. Calculated maximum absorption wavelengths for phenanthrene and its mono-halogenated derivatives from TD-DFT studies. consensus.appkoyauniversity.orgkoyauniversity.org

While covalent bonds define the primary structure of a molecule, non-covalent interactions (NCIs) are critical for understanding its three-dimensional shape, crystal packing, and interactions with other molecules. The Reduced Density Gradient (RDG) is a function of the electron density and its first derivative that helps to identify and visualize these weak interactions. nih.govchemtools.org

NCI analysis uses the RDG to generate 3D plots that reveal regions of hydrogen bonding, van der Waals interactions, and steric repulsion. researchgate.netnih.gov These regions are typically color-coded: blue indicates strong, attractive interactions (like hydrogen bonds), green signifies weak van der Waals forces, and red indicates repulsive steric clashes. nih.gov For this compound, NCI analysis would be essential for visualizing intramolecular interactions, such as potential halogen bonds between the bromine or chlorine atoms and the aromatic pi-system, as well as intermolecular interactions that govern how the molecules arrange themselves in a solid state. consensus.appkoyauniversity.orgrsc.org Studies on other halogenated systems have successfully used NCI plots to characterize the nature of halogen bonding, showing it to be a mix of interactions with an attractive component. rsc.orgresearchgate.net

Research Applications in Advanced Materials and Chemical Sciences

Role in Organic Electronics and Optoelectronic Materials Development

The development of organic electronics, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs), heavily relies on the design and synthesis of novel π-conjugated organic semiconductors. Halogenated aromatic compounds are pivotal starting materials for the synthesis of these advanced materials.

While direct applications of 3-Bromo-6-chlorophenanthrene in OLEDs are not extensively documented in publicly available research, the general synthetic strategies for OLED materials provide a clear context for its potential use. Brominated phenanthrene (B1679779) derivatives are known to be valuable precursors for the synthesis of emissive and charge-transporting materials. For instance, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are employed to couple secondary aryl amines with bromo-aromatic compounds, including 9-bromo-phenanthrene, to produce aminophenanthrene derivatives that can function as OLED materials. This suggests that this compound could similarly be utilized to synthesize novel triarylamines or other derivatives for use in hole transport layers or as emissive components in OLEDs.

In the realm of OFETs, functionalized phenanthrene-conjugated systems have been explored as n-type organic semiconductors. Research has shown that modifying the phenanthrene core, for example through bromination, can be beneficial for adjusting the thin-film properties and improving OFET performance. The presence of both bromo and chloro substituents on this compound offers the potential for creating asymmetric phenanthrene-based semiconductors, which could lead to desirable molecular packing and charge transport characteristics in OFETs.

The synthesis of novel π-conjugated systems is fundamental to advancing the field of organic electronics. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for constructing extended π-systems from halogenated precursors. These reactions enable the formation of new carbon-carbon bonds, allowing for the connection of various aromatic and acetylenic units to the phenanthrene core of this compound. This would allow for the systematic tuning of the electronic properties, such as the HOMO/LUMO energy levels and the bandgap, which are critical for the performance of organic semiconductors in various electronic devices. The differential reactivity of the C-Br and C-Cl bonds could potentially allow for selective, stepwise functionalization, further expanding the molecular diversity that can be achieved.

Precursors and Intermediates in Complex Molecule Synthesis

Beyond its potential in materials science, this compound can also be viewed as a valuable intermediate in the synthesis of more complex and structurally diverse molecules.

While there is no specific documentation of this compound being used in the synthesis of natural product analogs, the phenanthrene skeleton is a core structure in a number of natural products, particularly alkaloids and steroids. The ability to functionalize the phenanthrene core at specific positions, as offered by the bromo and chloro substituents, is a valuable synthetic handle. This could allow for the attachment of various side chains and functional groups to mimic or modify the structures of naturally occurring phenanthrene-containing compounds, leading to the creation of novel analogs with potentially interesting biological activities.

The construction of advanced and complex molecular architectures, such as polycyclic aromatic hydrocarbons (PAHs) and helicenes, often relies on the strategic use of halogenated building blocks. The rigid phenanthrene core of this compound makes it a suitable starting point for the synthesis of larger, more complex PAHs through annulation reactions or iterative cross-coupling sequences. Furthermore, the synthesis of helicenes, which are ortho-fused aromatic compounds with a helical structure, often involves the coupling of functionalized phenanthrene or naphthalene (B1677914) units. The di-halogenation of this compound provides two potential points of connection for building up the helical framework of these fascinating and structurally complex molecules.

Development of Fluorescent Probes and Luminescent Materials

Halogenated phenanthrenes are often investigated for their unique photophysical properties. The introduction of bromine and chlorine atoms at specific positions on the phenanthrene core can influence the electronic and steric properties of the molecule, which in turn can affect its fluorescence and luminescence characteristics.

Aggregation-Induced Emission (AIE) Properties

Aggregation-induced emission is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. While no specific studies on the AIE properties of this compound have been found, the rigid phenanthrene backbone is a common structural motif in AIE-active molecules. The presence of halogen atoms could further promote intermolecular interactions, such as halogen bonding and π-π stacking, in the aggregated state, potentially leading to AIE characteristics.

Table 1: Potential Factors Influencing Aggregation-Induced Emission in this compound

FeaturePotential Influence on AIE
Planar Phenanthrene Core Provides a rigid structure that can restrict intramolecular rotations in the aggregated state, a key factor for AIE.
Bromo and Chloro Substituents Can influence crystal packing and promote intermolecular interactions through halogen bonding, potentially leading to enhanced emission in the solid state.
Substituent Position The specific substitution pattern may affect the planarity and intermolecular stacking, thereby modulating the AIE effect.

Intramolecular Charge-Transfer (ICT) Phenomena

Intramolecular charge-transfer is a process that can occur in molecules containing both electron-donating and electron-accepting groups. While the phenanthrene core itself is primarily an electron-rich aromatic system, the electron-withdrawing nature of the bromo and chloro substituents could induce a degree of charge polarization within the molecule upon photoexcitation. However, without the presence of strong donor groups, significant ICT phenomena in this compound are less likely. Further derivatization of the phenanthrene core with suitable donor moieties would be necessary to engineer pronounced ICT characteristics for applications in chemical sensing and molecular electronics.

Application as Ligands in Catalysis and Coordination Chemistry

Phenanthrene derivatives can serve as ligands in coordination chemistry, where they can bind to metal centers to form catalysts or functional coordination complexes. The presence of halogen atoms on the phenanthrene ring of this compound provides reactive sites for further chemical modification, allowing for the introduction of coordinating groups.

The direct coordination of the phenanthrene π-system to a metal center is possible, but more commonly, the bromo and chloro substituents would be utilized as handles for cross-coupling reactions to introduce phosphine (B1218219), amine, or other coordinating functionalities. These tailored ligands can then be used to construct transition metal complexes for various catalytic applications, including cross-coupling reactions, hydrogenation, and polymerization.

Chemical Functionalization Strategies for Novel Material Systems (e.g., 2D materials)

The functionalization of two-dimensional (2D) materials like graphene and transition metal dichalcogenides with organic molecules is a key strategy to tailor their properties for specific applications. rsc.orgnih.gov Halogenated aromatic compounds can be used for both covalent and non-covalent functionalization of 2D materials.

In the context of this compound, the bromine and chlorine atoms offer pathways for covalent attachment to the surface of 2D materials through reactions such as Suzuki or Stille coupling, where the halogen atoms can be replaced with a new carbon-carbon bond. Additionally, the aromatic phenanthrene core can interact with the basal plane of 2D materials via non-covalent π-π stacking interactions, allowing for surface modification without disrupting the intrinsic electronic properties of the material. rsc.org Such functionalization can be used to improve the dispersibility of 2D materials in various solvents, tune their electronic properties, or introduce new functionalities for sensing and catalysis.

Conclusion and Future Perspectives in 3 Bromo 6 Chlorophenanthrene Research

Summary of Key Academic Contributions

A review of the existing scientific literature reveals no specific academic contributions focused on 3-Bromo-6-chlorophenanthrene. The compound is not mentioned in studies concerning the synthesis, characterization, or application of halogenated phenanthrenes.

Emerging Research Avenues and Challenges

The primary challenge in the field of this compound research is its nascent stage. The initial and most critical research avenue would be the development of a reliable and efficient synthetic pathway to produce the compound in quantities suitable for characterization and further study. Once synthesized, fundamental research could explore its:

Photophysical Properties: Investigation of its absorption and emission spectra, quantum yield, and excited-state lifetimes to assess its potential as a luminescent material.

Electrochemical Properties: Determination of its HOMO and LUMO energy levels through techniques like cyclic voltammetry to understand its charge transport capabilities.

Structural Characterization: Detailed analysis using techniques such as X-ray crystallography to understand its solid-state packing and intermolecular interactions.

Potential Directions for Synthetic Innovation and Materials Science Integration

Should initial studies reveal interesting properties, future research could focus on:

Synthetic Innovation: Developing novel synthetic methodologies for producing this compound and its derivatives with high purity and yield. This could involve exploring new catalytic systems or reaction conditions.

Materials Science Integration: Investigating the incorporation of this compound as a building block in more complex organic materials. Its specific substitution pattern might offer unique advantages in tuning the properties of polymers or small molecules for applications in organic electronics.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-6-chlorophenanthrene, and how do reaction conditions influence halogen positioning?

Methodological Answer: Synthesis typically involves halogenation of phenanthrene derivatives. A common approach is electrophilic aromatic substitution (EAS) using directing groups to control regioselectivity. For example:

  • Bromination: Use Br₂ in the presence of FeBr₃ or AlBr₃ as a catalyst. The reaction temperature (0–25°C) and solvent (e.g., CS₂ or CCl₄) influence substitution patterns .
  • Chlorination: Cl₂ with Lewis acids (e.g., AlCl₃) under controlled conditions to avoid over-halogenation. Steric and electronic effects of existing substituents direct the second halogen to the desired position .

Key Considerations:

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) is critical due to potential byproducts like dihalogenated isomers.
  • Characterization: Confirm regiochemistry via ¹H/¹³C NMR (e.g., coupling patterns for adjacent protons) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle safety protocols for this compound given limited toxicity data?

Methodological Answer: Despite the lack of comprehensive toxicity data (acute/chronic effects are not fully characterized ), adopt the following precautions:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders or solutions to prevent inhalation .
  • First Aid: For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .
  • Waste Disposal: Treat as hazardous waste; incinerate at high temperatures to avoid halogenated byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound across studies?

Methodological Answer: Contradictions in reactivity (e.g., nucleophilic substitution vs. inertness) may arise from variations in experimental conditions:

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution, while nonpolar solvents favor electrophilic pathways.
  • Catalytic Systems: Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) requires precise ligand selection (e.g., PPh₃ vs. XPhos) to avoid side reactions .
  • Reanalysis: Compare NMR spectra of starting material and product to confirm reaction completion. Use control experiments to rule out solvent or catalyst interference .

Case Study:
If a study reports unexpected C-Br bond stability under basic conditions, verify trace moisture levels (which may hydrolyze Br) via Karl Fischer titration .

Q. What computational methods predict the electronic effects of bromo and chloro substituents on phenanthrene’s reactivity?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model substituent effects:

  • Electrostatic Potential Maps: Identify electron-deficient regions (halogens act as σ-withdrawers), guiding predictions for electrophilic attack sites .
  • Frontier Molecular Orbitals (FMOs): Analyze HOMO-LUMO gaps to assess susceptibility to oxidation or reduction. Bromine’s larger atomic radius lowers LUMO energy compared to chlorine, enhancing electrophilicity .

Validation:
Correlate computational results with experimental UV-Vis spectra (λmax shifts) and cyclic voltammetry (redox potentials) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.